molecular formula C15H20O3 B12923729 4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol CAS No. 62110-37-6

4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol

Cat. No.: B12923729
CAS No.: 62110-37-6
M. Wt: 248.32 g/mol
InChI Key: VORDIZYMYPGCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol is a complex organic compound with a unique structure that includes a benzyloxy group attached to a hexahydro-cyclopenta[b]furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxyl group followed by cyclization and subsequent introduction of the benzyloxy group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the benzyloxy group or to modify the cyclopenta[b]furan ring.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and specificity, while the cyclopenta[b]furan ring can provide structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one
  • 4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-carboxylic acid

Uniqueness

4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol is unique due to the presence of both a benzyloxy group and a hydroxyl group on the cyclopenta[b]furan ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

CAS No.

62110-37-6

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

4-(phenylmethoxymethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol

InChI

InChI=1S/C15H20O3/c16-15-8-13-12(6-7-14(13)18-15)10-17-9-11-4-2-1-3-5-11/h1-5,12-16H,6-10H2

InChI Key

VORDIZYMYPGCNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1COCC3=CC=CC=C3)CC(O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.